1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
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Overview
Description
1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one typically involves a multi-step processThis reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring . The reaction conditions often include the use of copper(I) catalysts, such as copper sulfate, and a reducing agent like sodium ascorbate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These properties enable the compound to modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are known for their pharmacological properties, including analgesic and anti-inflammatory effects.
Uniqueness
1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one is unique due to the combination of its structural features. The presence of both the triazole and pyrrolidine rings, along with the trifluoromethyl group, imparts distinct chemical and biological properties that are not commonly found in other compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[3-(triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)13-4-1-12(2-5-13)3-6-15(24)22-10-7-14(11-22)23-20-8-9-21-23/h1-2,4-5,8-9,14H,3,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOGHELATXFZEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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